![molecular formula C10H10N4O2S B5596171 2-methyl-N'-(thiophene-2-carbonyl)pyrazole-3-carbohydrazide](/img/structure/B5596171.png)
2-methyl-N'-(thiophene-2-carbonyl)pyrazole-3-carbohydrazide
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Overview
Description
2-methyl-N’-(thiophene-2-carbonyl)pyrazole-3-carbohydrazide is a heterocyclic compound that features a pyrazole ring substituted with a thiophene-2-carbonyl group and a carbohydrazide moiety. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-N’-(thiophene-2-carbonyl)pyrazole-3-carbohydrazide typically involves the condensation of 2-methylpyrazole-3-carbohydrazide with thiophene-2-carbonyl chloride. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the desired product. The reaction conditions often include refluxing the reactants in an appropriate solvent like dichloromethane or tetrahydrofuran for several hours.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-methyl-N’-(thiophene-2-carbonyl)pyrazole-3-carbohydrazide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the carbonyl carbon of the thiophene-2-carbonyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives of the pyrazole and thiophene rings.
Reduction: Reduced forms of the carbonyl groups.
Substitution: Substituted derivatives where the nucleophile replaces the carbonyl group.
Scientific Research Applications
2-methyl-N’-(thiophene-2-carbonyl)pyrazole-3-carbohydrazide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and anticancer activities.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
Mechanism of Action
The mechanism of action of 2-methyl-N’-(thiophene-2-carbonyl)pyrazole-3-carbohydrazide is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. Further research is needed to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
2-methyl-N’-(furan-2-carbonyl)pyrazole-3-carbohydrazide: Similar structure but with a furan ring instead of a thiophene ring.
2-methyl-N’-(pyridine-2-carbonyl)pyrazole-3-carbohydrazide: Similar structure but with a pyridine ring instead of a thiophene ring.
Uniqueness
2-methyl-N’-(thiophene-2-carbonyl)pyrazole-3-carbohydrazide is unique due to the presence of the thiophene ring, which imparts distinct electronic and steric properties. This uniqueness can influence the compound’s reactivity and biological activity, making it a valuable target for further research and development.
Biological Activity
2-methyl-N'-(thiophene-2-carbonyl)pyrazole-3-carbohydrazide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and anti-inflammatory research. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The molecular formula of this compound is C10H10N4O2S. The structure consists of a pyrazole ring linked to a thiophene moiety through a carbonyl group, which is characteristic of many bioactive compounds.
Antitumor Activity
Recent studies have highlighted the antitumor potential of pyrazole derivatives, including this compound. For example, compounds with similar structures have shown significant cytotoxicity against various cancer cell lines.
Table 1: Cytotoxicity Data Against Cancer Cell Lines
Compound | Cell Line | IC50 (µM) | Reference |
---|---|---|---|
This compound | MCF7 | 12.50 | |
Similar Pyrazole Derivative | NCI-H460 | 42.30 | |
Another Pyrazole Compound | SF-268 | 3.79 |
These results indicate that the compound exhibits moderate to high cytotoxicity, making it a candidate for further investigation as an anticancer agent.
Anti-inflammatory Activity
In addition to its antitumor properties, pyrazole derivatives have been studied for their anti-inflammatory effects. The mechanism often involves the inhibition of cyclooxygenase (COX) enzymes, which play a critical role in inflammation.
Case Study: Inhibition of COX Enzymes
A study evaluated several pyrazole derivatives for their ability to inhibit COX-1 and COX-2 enzymes. While specific data for this compound was not provided, related compounds demonstrated significant inhibition, suggesting that this compound may share similar properties.
The biological activity of this compound can be attributed to its ability to interact with various molecular targets within cancer cells and inflammatory pathways. The presence of the thiophene and pyrazole moieties facilitates binding to these targets, potentially leading to apoptosis in cancer cells or reduced inflammatory responses.
Properties
IUPAC Name |
2-methyl-N'-(thiophene-2-carbonyl)pyrazole-3-carbohydrazide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4O2S/c1-14-7(4-5-11-14)9(15)12-13-10(16)8-3-2-6-17-8/h2-6H,1H3,(H,12,15)(H,13,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFJLAFVTBQOZBL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C(=O)NNC(=O)C2=CC=CS2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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